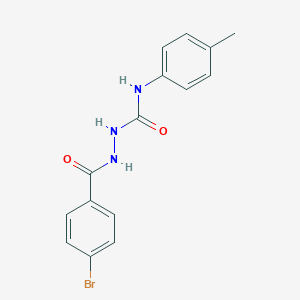
2-(4-BROMOBENZOYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMOBENZOYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE is an organic compound with a complex structure, characterized by the presence of bromobenzoyl and methylphenyl groups
Preparation Methods
The synthesis of 2-(4-BROMOBENZOYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE typically involves the reaction of 4-bromobenzoyl chloride with N-(4-methylphenyl)hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-(4-BROMOBENZOYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-(4-BROMOBENZOYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-BROMOBENZOYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-(4-BROMOBENZOYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE can be compared with similar compounds such as:
4-(4-bromobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has a similar bromobenzoyl group but differs in its overall structure and properties.
Ethyl 3-(4-bromobenzoyl)-4-(4-bromophenyl)-2,6-bis(4-chlorophenyl)-1-cyano-4-hydroxycyclohexanecarboxylate: This compound contains multiple bromobenzoyl groups and exhibits different chemical reactivity and applications.
Properties
Molecular Formula |
C15H14BrN3O2 |
|---|---|
Molecular Weight |
348.19g/mol |
IUPAC Name |
1-[(4-bromobenzoyl)amino]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C15H14BrN3O2/c1-10-2-8-13(9-3-10)17-15(21)19-18-14(20)11-4-6-12(16)7-5-11/h2-9H,1H3,(H,18,20)(H2,17,19,21) |
InChI Key |
WUGNPDZDADZUQC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


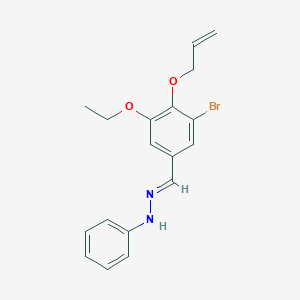
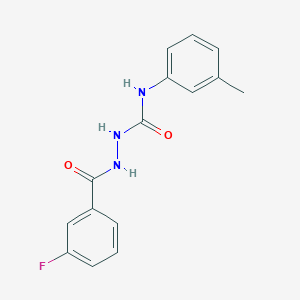
![Methyl 2-[(3,4-dimethylbenzoyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B450278.png)
![Propyl 4-(4-ethoxyphenyl)-2-[(2-methyl-3-furoyl)amino]thiophene-3-carboxylate](/img/structure/B450279.png)
![N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}-4-methoxybenzenesulfonohydrazide](/img/structure/B450280.png)
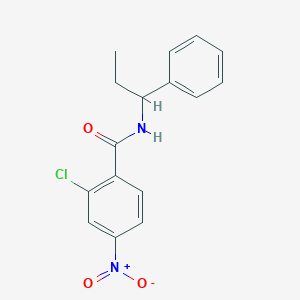
![N'-[1-(5-bromo-2-thienyl)propylidene]nicotinohydrazide](/img/structure/B450284.png)
![Propyl 4-{[5-({2-nitrophenoxy}methyl)-2-furoyl]amino}benzoate](/img/structure/B450285.png)
![Isopropyl 4-(4-methylphenyl)-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B450287.png)
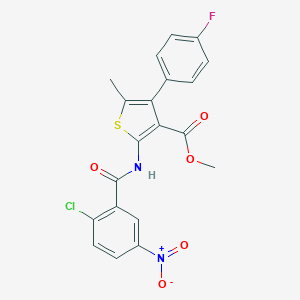
![Ethyl 4-(2,4-dichlorophenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B450289.png)
![N-(4-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-chlorobenzamide](/img/structure/B450292.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B450297.png)
![Isopropyl 4-(4-ethoxyphenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B450300.png)
